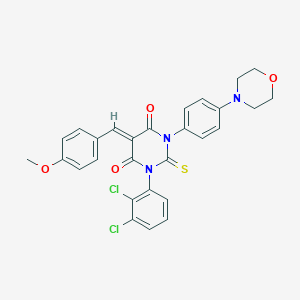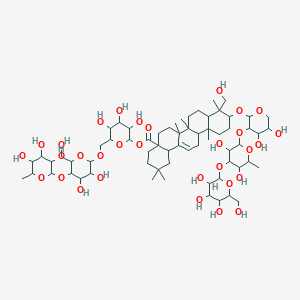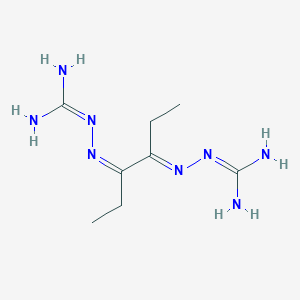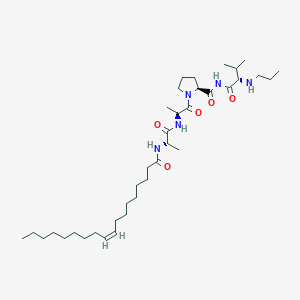
16-carboxy-17,18,19,20-tetranor-leukotriene E3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-carboxy-17,18,19,20-tetranor-leukotriene E3, also known as LTC4, is a biologically active molecule that belongs to the family of leukotrienes. It is synthesized by several cell types, including mast cells, eosinophils, and basophils, and is involved in a variety of physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Metabolism and Identification
Metabolism in Rats and Monkeys : Studies have shown that 16-carboxy-17,18,19,20-tetranor-leukotriene E3 is a metabolite formed through the process of beta-oxidation in both rats and monkeys. In these animals, it has been identified as a significant metabolic product after the administration of leukotrienes, indicating its role in the metabolism of peptide leukotrienes (Delorme et al., 1988), (Tagari et al., 1989).
Detection and Analysis Techniques : Advanced analytical methods, including high-performance liquid chromatography and mass spectrometry, have been utilized to identify and quantify this metabolite in biological samples. This has aided in understanding its formation and role in leukotriene metabolism (Shirley & Murphy, 1990), (Tsikas et al., 1995).
Role in Human Metabolism : The metabolite has been identified in human urinary excretion, suggesting its presence and potential function in human leukotriene metabolism. The quantitative analysis of this metabolite can provide insights into leukotriene production and metabolic pathways in humans (Sala et al., 1990), (Perrin et al., 1989).
Involvement in Biological Processes : This metabolite has been linked to biological processes such as the immune response and inflammatory reactions. Its presence in certain conditions can indicate the activation of specific metabolic pathways related to inflammation and immune function (Samhoun et al., 1989).
Clinical Implications
Diagnostic Value : The identification and quantification of 16-carboxy-17,18,19,20-tetranor-leukotriene E3 can have potential diagnostic value in certain diseases, particularly those involving altered leukotriene metabolism, such as inflammatory conditions (Mayatepek et al., 1992).
Research in Peroxisome Disorders : Research indicates a significant role of this metabolite in patients with peroxisome deficiency disorders. Its altered levels in such patients highlight the crucial role of peroxisomes in leukotriene metabolism, providing insights into the pathophysiology of these disorders (Jedlitschky et al., 1991).
Therapeutic Implications : Understanding the metabolism and function of this leukotriene metabolite can aid in the development of targeted therapies for conditions associated with leukotriene pathway dysregulation, such as asthma and certain allergic reactions (Jedlitschky et al., 1993).
Potential Biomarker : Due to its specific formation pathway and excretion patterns, 16-carboxy-17,18,19,20-tetranor-leukotriene E3 could serve as a biomarker for specific physiological and pathological states in clinical research and diagnostics (Tsikas et al., 1992).
Eigenschaften
CAS-Nummer |
122069-63-0 |
|---|---|
Produktname |
16-carboxy-17,18,19,20-tetranor-leukotriene E3 |
Molekularformel |
C11H17N3O5 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
(5Z,7E,9E,11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid |
InChI |
InChI=1S/C19H29NO7S/c20-14(19(26)27)13-28-16(15(21)9-8-12-18(24)25)10-6-4-2-1-3-5-7-11-17(22)23/h1-4,6,10,14-16,21H,5,7-9,11-13,20H2,(H,22,23)(H,24,25)(H,26,27)/b3-1-,4-2+,10-6+/t14-,15-,16+/m0/s1 |
InChI-Schlüssel |
LDJCPGIDJQSRGG-XFJBKEMKSA-N |
Isomerische SMILES |
C(C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CC(=O)O |
SMILES |
C(CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CC(=O)O |
Kanonische SMILES |
C(CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CC(=O)O |
Synonyme |
16-carboxytetranordihyroleukotriene E4 tetranor LTE4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
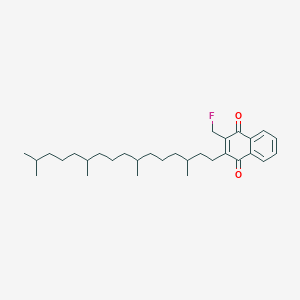
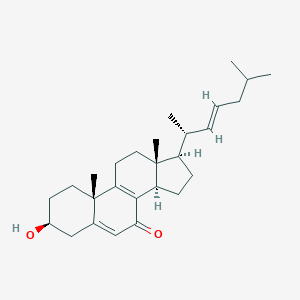


![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
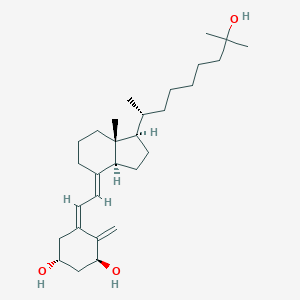
![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)
